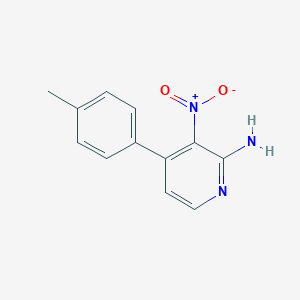
3-Nitro-4-(p-tolyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Nitro-4-(p-tolyl)pyridin-2-amine is a useful research compound. Its molecular formula is C12H11N3O2 and its molecular weight is 229.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-Nitro-4-(p-tolyl)pyridin-2-amine is a pyridine derivative characterized by the presence of a nitro group and a p-tolyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure
The molecular formula of this compound is C12H12N4O2, indicating the presence of two nitrogen atoms, one oxygen atom in the nitro group, and a p-tolyl group attached to the pyridine ring.
Antimicrobial Activity
Nitro-containing compounds, such as this compound, are known for their antimicrobial properties. The mechanism typically involves the reduction of the nitro group to form reactive intermediates that can bind covalently to DNA, leading to cell death. Research indicates that similar nitro derivatives exhibit activity against various pathogens:
| Compound | Target Organisms | Mechanism of Action |
|---|---|---|
| Metronidazole | Helicobacter pylori, Trichomonas vaginalis | Reduction to toxic intermediates |
| Chloramphenicol | Staphylococcus aureus, Escherichia coli | Inhibition of protein synthesis |
| This compound | TBD (to be determined) | TBD |
Studies suggest that the presence of the nitro group enhances the compound's ability to penetrate bacterial membranes, increasing its efficacy against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Activity
The anti-inflammatory properties of nitro derivatives are also significant. Research has shown that these compounds can modulate inflammatory pathways by inhibiting key enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX). The following table summarizes findings related to anti-inflammatory activities:
| Compound | Inhibitory Target | IC50 Value (μM) | Reference |
|---|---|---|---|
| Nitro fatty acids | iNOS | 30 μM | |
| Nitrobenzamide derivatives | COX-2, IL1β, TNF-α | 20 μM | |
| This compound | TBD | TBD | TBD |
The mechanism often involves the modification of protein function through nitration or other chemical interactions, which alters cellular signaling pathways related to inflammation .
Anticancer Activity
Preliminary studies indicate that this compound may exhibit anticancer properties. The compound's ability to induce apoptosis in cancer cells could be linked to its interaction with DNA and modulation of cell signaling pathways.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated various nitro derivatives against Staphylococcus aureus and found that structural modifications significantly impacted their antimicrobial potency. The study suggested that compounds with enhanced lipophilicity showed better membrane penetration and efficacy .
- Anti-inflammatory Mechanism Analysis : Another study focused on the anti-inflammatory effects of nitro derivatives in a murine model, demonstrating that these compounds could significantly reduce markers of inflammation in vivo by inhibiting iNOS and COX pathways .
Properties
IUPAC Name |
4-(4-methylphenyl)-3-nitropyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-8-2-4-9(5-3-8)10-6-7-14-12(13)11(10)15(16)17/h2-7H,1H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBISPMASSJVGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NC=C2)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














